molecular formula C17H21N3O4S B2921058 N-(furan-2-ylmethyl)-2-((1-(2-hydroxyethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide CAS No. 941979-15-3

N-(furan-2-ylmethyl)-2-((1-(2-hydroxyethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

Cat. No.: B2921058
CAS No.: 941979-15-3
M. Wt: 363.43
InChI Key: ATZHGAUYIODFFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(furan-2-ylmethyl)-2-((1-(2-hydroxyethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide features a hexahydroquinazolinone core substituted with a 2-hydroxyethyl group and a thioacetamide side chain bearing a furan-2-ylmethyl moiety. This structure combines a bicyclic heterocycle (hexahydroquinazolinone) with sulfur and oxygen-containing functional groups, which may confer unique physicochemical and biological properties. While direct bioactivity data for this compound is unavailable in the provided evidence, structurally related analogs exhibit diverse pharmacological profiles, including antimicrobial and anticancer activities .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[[1-(2-hydroxyethyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4S/c21-8-7-20-14-6-2-1-5-13(14)16(19-17(20)23)25-11-15(22)18-10-12-4-3-9-24-12/h3-4,9,21H,1-2,5-8,10-11H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATZHGAUYIODFFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC(=O)N2CCO)SCC(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(furan-2-ylmethyl)-2-((1-(2-hydroxyethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its pharmacological significance.

Chemical Structure and Properties

The molecular formula of this compound is C17H21N3O4SC_{17}H_{21}N_{3}O_{4}S, with a molecular weight of 363.43 g/mol. The structure features a furan ring and a hexahydroquinazoline moiety which are known for their diverse biological activities.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities including:

  • Anticancer properties : Many quinazoline derivatives have shown efficacy against different cancer types by inhibiting tumor growth and inducing apoptosis.
  • Antiviral effects : Certain derivatives have been identified as inhibitors of viral proteases, including SARS-CoV-2's main protease (Mpro), highlighting their potential in treating viral infections .

Anticancer Activity

A study focusing on quinazoline derivatives demonstrated that they act as effective inhibitors of thymidylate synthase (TS), an enzyme crucial for DNA synthesis in cancer cells. The compound’s structural modifications were correlated with enhanced cytotoxicity against various cancer cell lines. For instance, the introduction of specific substituents on the quinazoline ring significantly improved its potency as an anticancer agent .

Antiviral Activity

In the context of antiviral research, derivatives similar to this compound were evaluated for their ability to inhibit SARS-CoV-2 Mpro. Compounds with IC50 values in the low micromolar range were identified as promising candidates for further development. For example, compound F8–B6 exhibited an IC50 value of 1.57 μM against Mpro with minimal cytotoxicity in Vero cells .

Case Studies

Study Compound Activity IC50 (µM) Cell Line
Study 1F8-B6Mpro Inhibition1.57Vero
Study 2F8-S43Mpro Inhibition10.76MDCK
Study 3Quinazoline DerivativeAnticancer ActivityVariesVarious Cancer Cell Lines

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following compounds share structural similarities with the target molecule, differing primarily in substituents or heterocyclic cores:

Table 1: Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight Key Substituents Melting Point (°C) Yield (%) Reference
Target Compound C₁₇H₂₁N₃O₄S 377.5 2-hydroxyethyl, furan-2-ylmethyl N/A N/A
N-(furan-2-ylmethyl)-2-((1-(3-hydroxypropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide C₁₈H₂₃N₃O₄S 377.5 3-hydroxypropyl, furan-2-ylmethyl N/A N/A
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((1-(2-hydroxyethyl)-2-oxo-hexahydroquinazolin-4-yl)thio)acetamide C₁₆H₂₁N₅O₃S₂ 395.5 2-hydroxyethyl, thiadiazol-ethyl N/A N/A
2-{[5-(4-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]amino}-N-(4-methoxyphenyl)-2-thioxoacetamide C₂₀H₁₆ClN₃O₃S₂ 437.9 Chlorobenzylidene, thiazolidinone 186–187 90
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide C₂₁H₁₈N₄O₂ 374.4 Naphthyloxy, triazole N/A 60–80

Key Observations :

Hexahydroquinazolinone vs. Thiazolidinone/Thiadiazole Cores: The target compound's hexahydroquinazolinone core (a fused bicyclic system) contrasts with thiazolidinone () or thiadiazole () cores in analogs. These differences influence rigidity, hydrogen-bonding capacity, and electronic properties . Thiazolidinone derivatives (e.g., compounds 9–13 in ) exhibit higher melting points (147–207°C), suggesting greater crystallinity compared to the target compound’s unknown thermal stability .

Substituent Effects: The 2-hydroxyethyl group in the target compound may enhance water solubility compared to analogs with hydrophobic substituents (e.g., naphthyloxy or chlorobenzylidene) .

Synthetic Yields: Triazole-containing analogs () are synthesized via copper-catalyzed 1,3-dipolar cycloaddition with moderate yields (60–80%), whereas thiazolidinone derivatives () achieve higher yields (53–90%) under milder conditions .

Spectral and Analytical Data

Table 2: Spectroscopic Comparisons
Compound Class IR (C=O stretch, cm⁻¹) ¹H NMR Key Signals (δ ppm) Reference
Target Compound ~1670–1680 (estimated) N/A
Triazole-acetamides () 1671–1682 5.38–5.48 (–OCH₂, –NCH₂CO–), 8.36 (triazole H)
Thiazolidinone derivatives () 1671–1682 10.79 (–NH), 8.61 (Ar–H in nitro-substituted)

Insights :

  • The target compound’s C=O stretch (estimated 1670–1680 cm⁻¹) aligns with acetamide and thioacetamide analogs in –2 .
  • Absence of nitro or triazole protons in the target compound differentiates its NMR profile from –2 analogs .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-(furan-2-ylmethyl)-2-((1-(2-hydroxyethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide?

  • Methodology : The synthesis typically involves multi-step reactions. For example:

  • Step 1 : Preparation of the quinazolinone core via cyclization of substituted thioureas or via condensation of aminothiazoles with acetonitrile under anhydrous AlCl₃ catalysis .
  • Step 2 : Functionalization with a thioacetamide group using chloroacetic acid or ethyl bromopropanates under reflux conditions .
  • Step 3 : Introduction of the furan-2-ylmethyl moiety via nucleophilic substitution or coupling reactions .
    • Key Considerations : Monitor reaction progress using TLC/HPLC and optimize solvent systems (e.g., DMF or THF) for solubility.

Q. How can researchers confirm the structural integrity of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR to verify substituent positions (e.g., furan protons at δ 6.2–7.4 ppm, quinazolinone carbonyl at ~170 ppm) .
  • Mass Spectrometry : Use HRMS (ESI+) to confirm molecular ion peaks and fragmentation patterns .
  • X-ray Crystallography : Resolve crystal structures for unambiguous confirmation (e.g., bond angles and torsion parameters) .

Q. What preliminary biological screening assays are suitable for this compound?

  • In Vitro Models :

  • Anticancer Activity : MTT assays using cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Anti-inflammatory Activity : Measure inhibition of COX-2 or TNF-α in macrophage models .
  • Antimicrobial Screening : Agar diffusion assays against Gram-positive/negative bacteria and fungi .

Advanced Research Questions

Q. How can researchers optimize reaction yields for large-scale synthesis?

  • Strategies :

  • Catalyst Screening : Test Pd/C or CuI for coupling reactions to improve efficiency .
  • Solvent Optimization : Use mixed solvents (e.g., DCM:MeOH) to enhance intermediate stability.
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 24h to 2h) while maintaining >80% yield .
    • Data Contradictions : Discrepancies in yields (e.g., 60% vs. 85%) may arise from impurities in starting materials; use column chromatography or recrystallization for purification .

Q. How to resolve discrepancies in biological activity data across studies?

  • Case Example : If anti-exudative activity (AEA) varies between assays:

  • Assay Conditions : Compare cell lines (e.g., RAW 264.7 vs. primary macrophages) and LPS concentrations .
  • Structural Modifications : Evaluate the impact of substituting the hydroxyethyl group with methyl or phenyl groups on activity .
    • Statistical Analysis : Apply ANOVA to identify significant differences (p < 0.05) and validate with dose-response curves .

Q. What computational methods support structure-activity relationship (SAR) studies?

  • Approaches :

  • Molecular Docking : Use AutoDock Vina to predict binding affinities to targets like EGFR or COX-2 .
  • DFT Calculations : Analyze electron density maps to correlate thioacetamide group reactivity with biological potency .
  • MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories in GROMACS .

Q. How to design in vivo models for pharmacokinetic (PK) profiling?

  • Protocol :

  • Animal Models : Administer the compound (10–50 mg/kg) to Sprague-Dawley rats via oral gavage.
  • Bioavailability Metrics : Measure plasma concentrations via LC-MS/MS at 0.5, 1, 2, 4, 8, and 24h post-dose .
  • Metabolite Identification : Use UPLC-QTOF to detect phase I/II metabolites (e.g., hydroxylation or glucuronidation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.